2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine
Description
2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted at positions 2 and 6 with a 3,4-dichlorophenyl group and a fluorine atom, respectively. This structure combines electron-withdrawing substituents (chlorine and fluorine) that influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in drug discovery, particularly in targeting receptors like the constitutive androstane receptor (CAR) .
Properties
Molecular Formula |
C13H7Cl2FN2 |
|---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2FN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H |
InChI Key |
UOTXBNXWHKQEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the condensation of 3,4-dichloroaniline with 2-fluoropyridine under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is performed in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The imidazo[1,2-a]pyridine core undergoes oxidation at the electron-rich pyridine ring. In one study, oxidation with m-chloroperbenzoic acid (mCPBA) yielded an N-oxide derivative, enhancing solubility for pharmacological applications.
Example Reaction:
Electrophilic Substitution
The 3,4-dichlorophenyl group directs electrophilic attacks to specific positions:
-
Nitration: Concentrated HNO₃ at 0–5°C selectively nitrates the para position of the dichlorophenyl ring, forming a nitro derivative .
-
Halogenation: Bromination with Br₂/FeBr₃ substitutes hydrogen at the C5 position of the imidazo ring .
Key Conditions:
| Reaction Type | Reagent/Catalyst | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.) | 0–5°C | 68% |
| Bromination | Br₂, FeBr₃ | 25°C | 72% |
Cross-Coupling Reactions
The Suzuki-Miyaura coupling enables functionalization at the C2 position (attached to dichlorophenyl):
-
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with aryl boronic acids, replacing the dichlorophenyl group with other aryl moieties .
Example:
Yields range from 55–85% depending on the boronic acid substrate.
Photoredox-Induced C–H Functionalization
Visible light-mediated reactions enable direct C3–H bond functionalization:
-
Trifluoromethylation: Using CF₃SO₂Na and fac-Ir(ppy)₃ under blue LED light, the C3 position is trifluoromethylated .
-
Trifluoroethylation: 1,1,1-Trifluoro-2-iodoethane reacts via a radical pathway, yielding C3-trifluoroethyl derivatives .
Mechanistic Pathway:
-
Photocatalyst excitation generates CF₃/CF₂ radicals.
-
Radical addition to imidazo[1,2-a]pyridine forms intermediate 3A .
-
Oxidation produces carbocation 3B , which deprotonates to final product .
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom at C6 activates the ring for nucleophilic displacement:
Conditions:
| Nucleophile | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | DMF | 80°C | 12 h | 63% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with diazo compounds, forming fused pyrazoline rings. This reactivity is attributed to the electron-deficient π-system .
Structural and Reactivity Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 281.11 g/mol | |
| Melting Point | 250.2–251.6°C | |
| Key Reactive Sites | C3, C5, C6, dichlorophenyl ring | |
| Preferred Solvents | DMF, DMSO, THF |
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced bioactivity:
-
Anticholinesterase Activity: C3-trifluoromethyl analogs inhibit BChE with IC₅₀ = 65 µM .
-
Antiviral Potential: Cross-coupled aryl derivatives exhibit sub-micromolar HIV-1 RT inhibition .
This compound’s reactivity profile enables precise structural modifications for drug discovery and materials science. Recent advances in photoredox catalysis and transition-metal-mediated coupling have significantly expanded its synthetic utility .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine can be contextualized against related imidazo[1,2-a]pyridine derivatives, as detailed below:
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 6 significantly modulate the compound’s behavior:
- This contrasts with analogs bearing methoxy (e.g., 2-(4-methoxyphenyl)- derivatives, LogP ~2.8) or methyl groups, which are less lipophilic .
- Position 6 : The fluorine atom contributes to metabolic stability by resisting oxidative degradation, a advantage over nitro-substituted analogs (e.g., 6-chloro-3-nitroimidazo[1,2-a]pyridine), where nitro groups may confer reactivity or toxicity risks .
Data Table: Key Comparisons
Biological Activity
The compound 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C12H8ClF N2
- Molecular Weight : 246.66 g/mol
- CAS Number : 1545556-81-7
The presence of the dichlorophenyl and fluoro substituents enhances the compound's lipophilicity, potentially influencing its biological interactions.
Inhibitory Effects
Research indicates that imidazo[1,2-a]pyridine derivatives, including 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine, exhibit significant inhibitory effects on various enzymes and receptors:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
- Antiviral and Antibacterial Properties :
- Anti-inflammatory Effects :
The biological activity of 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : Molecular docking studies reveal that this compound binds effectively to the active sites of target enzymes, which is crucial for its inhibitory effects .
- Structure-Activity Relationship (SAR) : Modifications to the imidazo[1,2-a]pyridine structure can significantly alter its biological activity. For instance, substituting different groups on the phenyl ring affects both potency and selectivity towards AChE and BChE .
Study on Neuroprotection
In a study examining neuroprotective effects, derivatives of imidazo[1,2-a]pyridine were tested in vitro against neurotoxic agents. The results indicated that compounds with a dichlorophenyl substituent exhibited enhanced protective effects against neuronal cell death compared to unsubstituted analogs .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives in an adjuvant-induced arthritis model. The results demonstrated that these compounds significantly reduced inflammation markers and improved joint function in treated animals .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from halogenated precursors. A common approach includes cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under controlled conditions. For example, halogen substituents (e.g., Cl, F) at the 3,4-dichlorophenyl and 6-fluoro positions require careful temperature modulation (60–80°C) and solvent selection (e.g., DMF or ethanol) to avoid side reactions. Evidence from structurally similar compounds shows that yields improve with slow addition of reagents and inert atmospheres to stabilize reactive intermediates .
Q. Which analytical techniques are critical for characterizing structural purity and confirming regiochemistry?
High-resolution NMR (¹H/¹³C) is essential for verifying substituent positions and aromatic proton environments, while HPLC ensures purity (>95%). Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if single crystals are obtainable) provides unambiguous structural validation. For fluorinated analogs, ¹⁹F NMR can resolve electronic effects of substituents .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize in vitro assays targeting kinases or microbial growth inhibition, given the known activity of imidazo[1,2-a]pyridines in these areas. Use dose-response curves (0.1–100 µM) to assess potency (IC₅₀) in enzyme inhibition (e.g., EGFR kinase) or antimicrobial susceptibility (e.g., S. aureus). Compare results to structurally related compounds to establish baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent used for compound dissolution) or cell-line specificity. For example, conflicting kinase inhibition data may reflect differences in ATP concentrations during assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardize protocols across labs. Cross-reference with crystallographic data (e.g., protein-ligand co-structures) to confirm binding modes .
Q. What strategies elucidate the structure-activity relationship (SAR) of halogen substituents on biological potency?
Systematically modify substituents at the 3,4-dichlorophenyl and 6-fluoro positions. For instance, replacing Cl with electron-withdrawing groups (e.g., CF₃) enhances kinase binding affinity but may reduce solubility. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins, followed by synthesis and in vitro validation. Comparative studies show that 3,4-dichloro substitution improves metabolic stability compared to methoxy analogs .
Q. What challenges arise in crystallographic analysis of this compound using SHELX software?
SHELX is robust for small-molecule refinement but struggles with disordered halogen atoms (common in polyhalogenated compounds). To mitigate this, collect high-resolution data (≤0.8 Å) and apply restraints for Cl/F atoms. For twinned crystals, use the TWIN/BASF commands in SHELXL. Evidence from similar imidazo[1,2-a]pyridines highlights the importance of refining hydrogen atoms anisotropically to improve model accuracy .
Q. How can derivatives be designed to improve pharmacokinetic properties without compromising activity?
Introduce solubilizing groups (e.g., PEG chains) at the pyridine nitrogen or replace the 6-fluoro substituent with bioisosteres (e.g., sulfonamides). Prodrug strategies (e.g., esterification of carboxyl groups) enhance oral bioavailability. Pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability) should guide iterative optimization. Structural analogs with methyl or trifluoromethyl groups show improved half-lives in preclinical models .
Q. What computational methods are effective for predicting off-target interactions?
Use molecular dynamics (MD) simulations to assess binding promiscuity across protein families (e.g., kinases vs. GPCRs). Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) identify potential off-targets based on structural similarity. Validate predictions with broad-panel in vitro profiling (e.g., Eurofins Panlabs®). For example, fluorinated imidazo[1,2-a]pyridines may cross-react with GABA receptors due to shared hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
